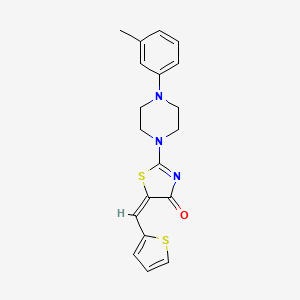![molecular formula C18H15N3O B2360022 1-[(1H-ベンゾイミダゾール-2-イルアミノ)メチル]-2-ナフトール](/img/structure/B2360022.png)
1-[(1H-ベンゾイミダゾール-2-イルアミノ)メチル]-2-ナフトール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMV011832は、マラリア治療の可能性を探るために研究されている化合物です。これは、マラリア治療のための医薬品の取り組み(MMV)のパイプラインの一部であり、現在前臨床開発段階にあります。 この化合物は、アセチルCoAシンテターゼの阻害を伴う新規作用機序により、有望な結果を示しています .
科学的研究の応用
Chemistry: It can be used as a model compound to study the inhibition of acetyl-CoA synthetase and related biochemical pathways.
Biology: The compound’s effects on cellular metabolism and energy production can be investigated, providing insights into its potential therapeutic uses.
Medicine: As a potential antimalarial drug, MMV011832 could be used in preclinical and clinical studies to evaluate its efficacy and safety in treating malaria.
Industry: The compound could be used in the development of new pharmaceuticals, particularly those targeting parasitic diseases.
作用機序
MMV011832は、アセチルCoAシンテターゼを阻害することによりその効果を発揮します。アセチルCoAシンテターゼは、酢酸と補酵素AからアセチルCoAを合成する酵素です。 この阻害は、細胞代謝とエネルギー産生における重要な分子であるアセチルCoAの産生を阻害します。 この酵素を標的にすることで、MMV011832はマラリア原虫の増殖と複製を効果的に阻害できます .
類似の化合物との比較
MMV011832は、アルテミシニンやクロロキンなどの他のマラリア治療薬と比較できます。 これらの化合物とは異なり、マラリア原虫のライフサイクルの異なる段階を標的にしますが、MMV011832はアセチルCoAシンテターゼを特異的に阻害します。 このユニークな作用機序により、既存のマラリア治療薬に対する耐性を克服する有望な候補となります。
類似の化合物には以下が含まれます。
アルテミシニン: マラリア原虫のヘムを解毒する能力を標的にします。
クロロキン: 寄生虫のヘモグロビンを消化する能力を阻害します。
ピリメタミン: 葉酸合成に関与する酵素であるジヒドロ葉酸レダクターゼを阻害します。
準備方法
MMV011832の合成経路と反応条件は広く公表されていません。 類似の化合物を合成するための一般的な方法は、多くの場合、複数段階の有機合成技術を伴います。 これには、求核置換などの反応による主要な中間体の形成、それに続く環化および官能基の修飾が含まれる場合があります。 工業生産方法は、これらの手順を最適化して、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑える可能性があります。
化学反応の分析
MMV011832は、多くの有機化合物と同様に、さまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、化合物からの電子の損失を伴い、多くの場合、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進されます。
還元: これは電子の獲得を伴い、通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行われます。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることを伴います。
加水分解: これは、酸または塩基によって触媒されることが多く、水を加えることによる化学結合の切断を伴います。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやエタノールなどの溶媒、および炭素上のパラジウムなどの触媒が含まれます。 これらの反応から生成される主要な生成物は、MMV011832に存在する特定の官能基と使用される条件によって異なります。
科学研究への応用
化学: アセチルCoAシンテターゼの阻害と関連する生化学経路を研究するためのモデル化合物として使用できます。
生物学: この化合物が細胞代謝とエネルギー産生に与える影響を調べることができ、その潜在的な治療的用途に関する洞察を提供します。
医学: 潜在的なマラリア治療薬として、MMV011832は、マラリアの治療におけるその有効性と安全性を評価するために、前臨床および臨床試験で使用できます。
産業: この化合物は、特に寄生虫病を標的とする新しい医薬品開発に使用できます。
化学反応の分析
MMV011832, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions would depend on the specific functional groups present in MMV011832 and the conditions used.
類似化合物との比較
MMV011832 can be compared to other antimalarial compounds such as artemisinin and chloroquine. Unlike these compounds, which target different stages of the malaria parasite’s life cycle, MMV011832 specifically inhibits acetyl-CoA synthetase. This unique mechanism of action makes it a promising candidate for overcoming resistance to existing antimalarial drugs.
Similar compounds include:
Artemisinin: Targets the malaria parasite’s ability to detoxify heme.
Chloroquine: Inhibits the parasite’s ability to digest hemoglobin.
Pyrimethamine: Inhibits dihydrofolate reductase, an enzyme involved in folate synthesis.
MMV011832’s distinct mechanism of action and potential for single-dose efficacy highlight its uniqueness among antimalarial compounds .
特性
IUPAC Name |
1-[(1H-benzimidazol-2-ylamino)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-10-9-12-5-1-2-6-13(12)14(17)11-19-18-20-15-7-3-4-8-16(15)21-18/h1-10,22H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBHTSZBYJXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NC4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863595 |
Source


|
| Record name | 1-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)amino]methyl}naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)
![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)
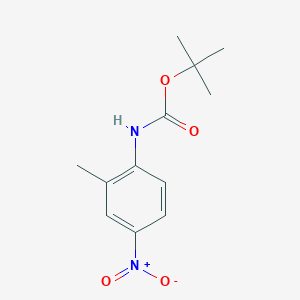
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)

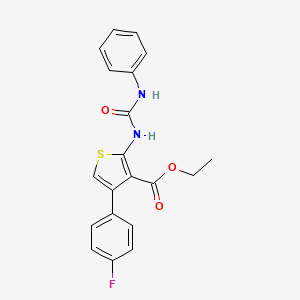
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)
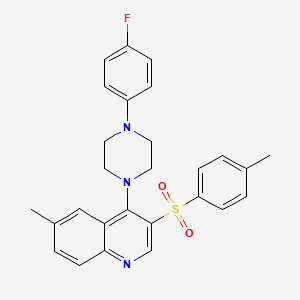
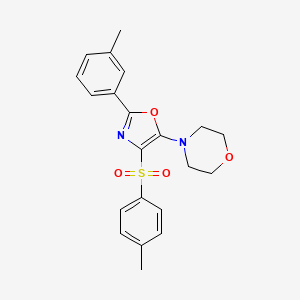

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
